molecular formula C13H12N2O3S B14782687 (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid

(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B14782687
M. Wt: 276.31 g/mol
InChI Key: GDNQGWDLWYBAMQ-UHFFFAOYSA-N
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Description

(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a cyano group and a tetrahydrobenzo[b]thiophene moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Formation of the Enone Structure: This can be accomplished through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The enone structure can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The carbon-carbon double bond and the carbonyl group can be reduced to form alcohols or alkanes.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, compounds with enone structures can act as Michael acceptors, reacting with nucleophiles in biological systems. This can lead to the modulation of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxobut-2-enoic Acid Derivatives: Compounds with similar enone structures.

    Tetrahydrobenzo[b]thiophene Derivatives: Compounds with similar thiophene cores.

    Cyano-Substituted Compounds: Compounds with similar cyano groups.

Uniqueness

(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is unique due to the combination of its enone structure, cyano group, and tetrahydrobenzo[b]thiophene moiety. This unique combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H12N2O3S/c14-7-9-8-3-1-2-4-10(8)19-13(9)15-11(16)5-6-12(17)18/h5-6H,1-4H2,(H,15,16)(H,17,18)

InChI Key

GDNQGWDLWYBAMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC(=O)O)C#N

Origin of Product

United States

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